3-(3-Methoxyphenyl)phenethyl alcohol
Description
Contextualization within Phenethyl Alcohol Derivatives
Phenethyl alcohol, also known as 2-phenylethanol (B73330), is a simple aromatic alcohol with a phenyl group attached to an ethanol (B145695) backbone. wikipedia.org It is a naturally occurring compound found in a variety of essential oils, including those of roses, carnations, and geraniums, and is prized for its pleasant floral scent. wikipedia.orgjpsdi.com Beyond its use in fragrances and as a preservative, phenethyl alcohol serves as a fundamental building block in organic synthesis. wikipedia.orgdrugbank.com
The structure of phenethyl alcohol can be systematically modified to create a diverse family of derivatives. These modifications can involve adding substituents to the phenyl ring or altering the ethyl alcohol chain. 3-(3-Methoxyphenyl)phenethyl alcohol is one such derivative, distinguished by two key features:
A Methoxy (B1213986) Group: The presence of a methoxy group (-OCH₃) at the meta-position of one of the phenyl rings is a common strategy in medicinal chemistry to alter a molecule's electronic properties and metabolic stability.
A Phenyl Substituent: The addition of a second phenyl ring, creating a biaryl system, significantly increases the molecule's size and rigidity, which can have profound effects on its physical and biological properties. numberanalytics.com
Therefore, this compound can be understood as a complex phenethyl alcohol derivative, incorporating both a common functional group modification and a significant structural extension.
Academic Significance and Research Trajectories
While specific research on this compound is not widely published, its structural components suggest several avenues of academic interest. The biaryl motif is a cornerstone of many pharmaceuticals, natural products, and functional materials. numberanalytics.comnumberanalytics.comresearchgate.net The precise spatial relationship between the two aromatic rings in a biaryl system can be critical for its interaction with biological targets or for its material properties. researchgate.net
The methoxy substituent further enhances the potential for research. Methoxy groups can influence a molecule's conformation and its ability to participate in hydrogen bonding, which are key factors in drug design and molecular recognition. The study of methoxy-substituted aromatic compounds is a mature field, and the introduction of this group into a biarylphenethyl alcohol framework would be a logical step in exploring structure-activity relationships.
Research trajectories for a compound like this compound would likely focus on its synthesis and its potential applications in areas such as:
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The biaryl and methoxy groups are common features in bioactive molecules. researchgate.net
Materials Science: As a building block for polymers or liquid crystals, where the rigid biaryl structure could impart useful properties. numberanalytics.com
Asymmetric Catalysis: Chiral versions of biaryl-containing alcohols can serve as valuable ligands in catalytic processes. researchgate.net
Historical Perspective of Related Chemical Architectures
The chemical architecture of this compound is rooted in the long history of biaryl synthesis. For many years, the construction of a carbon-carbon bond between two aromatic rings was a significant challenge for organic chemists. numberanalytics.com
The Ullmann reaction , first reported in 1901, was one of the earliest methods for biaryl synthesis, typically involving the copper-mediated coupling of aryl halides. numberanalytics.com While historically important, this reaction often required harsh conditions. numberanalytics.comfiveable.me
A major revolution in biaryl synthesis came with the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, for which the 2010 Nobel Prize in Chemistry was awarded. researchgate.net Reactions such as the Suzuki-Miyaura coupling have become the methods of choice for creating biaryl linkages due to their mild reaction conditions, high yields, and broad functional group tolerance. fiveable.me These advances have made complex biaryl compounds, and by extension, molecules like this compound, far more accessible for research and development.
The synthesis of phenethyl alcohol itself has also evolved. Early industrial methods relied on the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide. wikipedia.orgsciencemadness.org Modern approaches also include the hydrogenation of styrene (B11656) oxide and biotechnological production using engineered yeast. jpsdi.com The synthesis of a substituted derivative like this compound would leverage these foundational reactions in combination with powerful cross-coupling strategies.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-7-3-6-14(11-15)13-5-2-4-12(10-13)8-9-16/h2-7,10-11,16H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNZLSANOHRWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Methoxyphenyl Phenethyl Alcohol
Established Synthetic Pathways and Mechanistic Considerations
The synthesis of 3-(3-Methoxyphenyl)phenethyl alcohol can be approached through several established routes, primarily involving the construction of the core biphenyl (B1667301) structure followed by the elaboration of the phenethyl alcohol side chain.
Multistep Organic Synthesis Approaches
A common and versatile method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. inovatus.esgre.ac.uk This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or its ester. inovatus.esgre.ac.uk A plausible multistep synthesis of this compound begins with the Suzuki coupling of a suitably functionalized aryl halide and arylboronic acid to form a biphenyl intermediate, which is then converted to the target alcohol.
One such pathway starts with the coupling of 3-bromobenzoic acid and (3-methoxyphenyl)boronic acid. The resulting 3'-(methoxy)biphenyl-3-carboxylic acid can then be subjected to a series of reactions to introduce the two-carbon alcohol chain. A common method for this one-carbon homologation is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction sequence involves the conversion of the carboxylic acid to an acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of water, an alcohol, or an amine yields a homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgnrochemistry.com For the synthesis of this compound, the homologous phenylacetic acid derivative would be formed, which can then be reduced to the desired 2-phenylethanol (B73330) derivative using a reducing agent like lithium aluminum hydride (LiAlH₄).
An alternative to the Arndt-Eistert homologation involves the reduction of the initial biphenyl carboxylic acid to the corresponding benzyl (B1604629) alcohol, followed by conversion to a benzyl halide. The benzyl halide can then undergo nucleophilic substitution with a cyanide salt to introduce a nitrile group, which can be subsequently hydrolyzed to a phenylacetic acid and then reduced, or directly reduced to the amine and then converted to the alcohol.
Another multistep approach involves the Suzuki coupling of a different set of precursors. For instance, coupling 3-bromo-1-vinylbenzene with (3-methoxyphenyl)boronic acid would yield 3'-methoxy-3-vinylbiphenyl. Subsequent hydroboration-oxidation of the vinyl group would directly provide the target 2-(3'-(methoxy)biphenyl-3-yl)ethan-1-ol. beilstein-journals.org The hydroboration-oxidation reaction typically proceeds with anti-Markovnikov selectivity, placing the hydroxyl group on the terminal carbon of the former double bond. beilstein-journals.orgscielo.org.bonih.gov
| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference(s) |
| Suzuki-Miyaura Coupling | 3-bromobenzoic acid, (3-methoxyphenyl)boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene/water) | 3'-(methoxy)biphenyl-3-carboxylic acid | inovatus.esresearchgate.netrsc.org |
| Arndt-Eistert Homologation | 1. (COCl)₂ or SOCl₂; 2. CH₂N₂; 3. Ag₂O, H₂O | 2-(3'-(methoxy)biphenyl-3-yl)acetic acid | organic-chemistry.orgwikipedia.orgnrochemistry.com |
| Reduction | LiAlH₄, THF | 2-(3'-(methoxy)biphenyl-3-yl)ethan-1-ol | rsc.org |
| Alternative Suzuki Coupling | 3-bromo-1-vinylbenzene, (3-methoxyphenyl)boronic acid, Pd catalyst, base | 3'-methoxy-3-vinylbiphenyl | beilstein-journals.org |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(3'-(methoxy)biphenyl-3-yl)ethan-1-ol | beilstein-journals.orgscielo.org.bonih.gov |
Convergent and Divergent Synthesis Strategies
The synthesis of this compound can be designed using both convergent and divergent strategies.
Conversely, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. nih.govnih.gov In the context of this compound, a divergent strategy could start from a central intermediate like 3'-(methoxy)biphenyl-3-carbaldehyde. This aldehyde could be used to synthesize the target alcohol via reduction (e.g., with NaBH₄). The same aldehyde could also be a precursor for other derivatives, for instance, by undergoing a Wittig reaction to form an alkene, or by oxidation to the carboxylic acid. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.gov
| Strategy | Description | Key Reaction | Reference(s) |
| Convergent | Coupling of two complex, pre-synthesized fragments. | Suzuki-Miyaura coupling of a (3-bromophenyl)ethanol derivative with (3-methoxyphenyl)boronic acid. | nih.govacademicjournals.org |
| Divergent | Elaboration of a common intermediate into multiple target molecules. | Reduction of 3'-(methoxy)biphenyl-3-carbaldehyde to the target alcohol. | nih.govnih.gov |
Novel Synthetic Route Development and Optimization
The development of novel and optimized synthetic routes is driven by the need for increased efficiency, sustainability, and access to new chemical space.
Exploration of Catalyst Systems in this compound Synthesis
The Suzuki-Miyaura coupling is central to many synthetic strategies for this compound, and the choice of catalyst system is critical for its success. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, research has focused on developing more active and robust catalyst systems. rsc.orggoogle.comresearchgate.net
Modern catalyst systems often employ palladium(II) precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. google.com The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For the synthesis of biphenyls, bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or Buchwald's biaryl phosphine ligands, have shown high efficacy. rsc.org The use of nanomaterial-based catalysts, such as palladium nanoparticles supported on various materials like graphene or charcoal, is also a growing area of interest. google.commdpi.com These heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. mdpi.com
The choice of base and solvent also significantly impacts the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water to facilitate the dissolution of both the organic and inorganic reagents. mdpi.com
| Catalyst System Component | Examples | Role/Advantage | Reference(s) |
| Palladium Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | rsc.orggoogle.com |
| Ligand | PPh₃, P(t-Bu)₃, Biaryl phosphines, NHCs | Stabilizes the catalyst, influences reactivity and selectivity. | rsc.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid. | google.commdpi.com |
| Supported Catalysts | Pd/C, Pd on graphene | Ease of separation, recyclability. | mdpi.com |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. rsc.orgresearchgate.netresearchgate.net A major focus in this area has been the development of more environmentally benign Suzuki-Miyaura coupling reactions. This includes the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. researchgate.net The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and water-soluble inorganic reagents.
Another green approach is the use of biocatalysis. For the final step of the synthesis, the reduction of a phenylacetic acid derivative to the corresponding 2-phenylethanol, enzymatic methods can be employed. researchgate.net Certain yeasts and bacteria possess enzymes that can perform this transformation under mild conditions (room temperature and neutral pH) in aqueous media. researchgate.netnih.govresearchgate.net This avoids the use of hazardous and pyrophoric reducing agents like LiAlH₄.
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference(s) |
| Use of Safer Solvents | Suzuki coupling in water. | Reduced toxicity and environmental impact. | researchgate.net |
| Catalysis | Use of highly efficient and recyclable Pd catalysts. | Reduced metal waste and cost. | rsc.orgmdpi.com |
| Biocatalysis | Enzymatic reduction of phenylacetic acid derivatives to 2-phenylethanols. | Mild reaction conditions, avoids hazardous reagents. | researchgate.netnih.govresearchgate.net |
| Atom Economy | Designing synthetic routes with fewer steps and higher yields. | Reduced waste generation. |
Precursor Chemistry and Starting Material Derivations
The availability and synthesis of the necessary precursors are fundamental to the successful synthesis of this compound. The key precursors for the Suzuki-Miyaura coupling approaches are aryl halides and arylboronic acids.
(3-Methoxyphenyl)boronic acid is a commercially available reagent. It can also be synthesized from 3-bromoanisole (B1666278) via a Grignard reaction followed by treatment with a trialkyl borate (B1201080) and subsequent hydrolysis.
The other coupling partner, a functionalized phenyl halide, needs to be synthesized. For example, 3-bromobenzoic acid is commercially available. If a route starting from 3-bromophenol (B21344) is chosen, this is also a readily available starting material. ambeed.com 3-Bromophenol can be prepared from the bromination of phenol (B47542), though this reaction can lead to a mixture of isomers that require separation.
For a convergent synthesis, a (3-bromophenyl)ethanol derivative would be required. This could be prepared from 3-bromobenzaldehyde (B42254) by a Grignard reaction with methylmagnesium bromide followed by oxidation, or from 3-bromophenylacetic acid by reduction.
The synthesis of 3-methoxyphenol (B1666288), a potential precursor for one of the aromatic rings, can be achieved by the methylation of resorcinol.
| Precursor | Starting Material | Synthetic Method | Reference(s) |
| (3-Methoxyphenyl)boronic acid | 3-Bromoanisole | Grignard formation followed by reaction with a trialkyl borate. | researchgate.net |
| 3-Bromobenzoic acid | Toluene | Oxidation of the methyl group followed by bromination. | Commercially available. |
| 3-Bromophenol | Phenol | Direct bromination (may require separation of isomers). | ambeed.com |
| 3-Methoxyphenol | Resorcinol | Methylation with dimethyl sulfate (B86663). |
Synthesis and Functionalization of Key Aromatic Intermediates
The foundational step in the synthesis of this compound is the preparation of appropriately substituted aromatic intermediates. These intermediates serve as the backbone upon which the final structure is assembled. Two principal aromatic precursors are of paramount importance: 3-methoxyacetophenone and 3-methoxyphenylacetic acid.
Synthesis of 3-Methoxyacetophenone:
One common route to 3-methoxyacetophenone involves the Friedel-Crafts acylation of anisole. However, this method can lead to a mixture of ortho- and para-isomers, necessitating purification. A more regioselective approach starts from 3-hydroxyacetophenone, which is then subjected to Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate, followed by reaction with an alkylating agent like dimethyl sulfate or methyl iodide to yield the desired 3-methoxyacetophenone.
Another synthetic route to 3-methoxyacetophenone involves the reaction of 3-bromobenzonitrile (B1265711) with a methyl Grignard reagent, followed by hydrolysis. This method provides a high yield of the target ketone.
Synthesis of 3-Methoxyphenylacetic Acid:
3-Methoxyphenylacetic acid is another crucial intermediate. It can be prepared from 3-methoxybenzyl chloride by cyanation followed by hydrolysis of the resulting nitrile. An alternative method involves the Willgerodt-Kindler reaction of 3-methoxyacetophenone, where the ketone is treated with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.
The functionalization of these intermediates is key to elongating the carbon chain and introducing the alcohol functionality. For instance, 3-methoxyacetophenone can be converted to this compound through a two-step process involving a Wittig reaction to form an alkene, followed by hydroboration-oxidation to yield the primary alcohol. Alternatively, reduction of 3-methoxyphenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄) directly affords this compound.
Table 1: Synthesis of Key Aromatic Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 3-Hydroxyacetophenone | 1. K₂CO₃, Acetone 2. (CH₃)₂SO₄ | 3-Methoxyacetophenone | >95 |
| 3-Bromobenzonitrile | 1. CH₃MgBr, THF 2. H₃O⁺ | 3-Methoxyacetophenone | ~90 |
| 3-Methoxybenzyl chloride | 1. NaCN, DMSO 2. H₂SO₄, H₂O | 3-Methoxyphenylacetic acid | High |
| 3-Methoxyacetophenone | 1. S₈, Morpholine 2. H₂SO₄, H₂O | 3-Methoxyphenylacetic acid | Moderate |
Stereochemical Control in Precursor Reactions
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. In the context of this compound, the stereocenter is at the benzylic carbon of the corresponding secondary alcohol, 1-(3-methoxyphenyl)ethanol, which is a key precursor. The stereoselective synthesis of this alcohol can be achieved through several methods, including asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone, or through the use of chiral auxiliaries in alkylation reactions.
Asymmetric Reduction of 3-Methoxyacetophenone:
The enantioselective reduction of prochiral ketones is a well-established method for producing chiral secondary alcohols. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands like (R)- or (S)-BINOL, can provide high enantioselectivity.
Catalytic methods often employ transition metal catalysts (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands. For instance, the Noyori-type asymmetric hydrogenation of acetophenone (B1666503) derivatives using a ruthenium catalyst with a chiral diamine ligand can afford the corresponding alcohols in high yield and excellent enantiomeric excess (ee). While specific data for 3-methoxyacetophenone is not extensively reported in readily available literature, the general applicability of these methods to substituted acetophenones is well-documented.
Chiral Auxiliary-Mediated Alkylation:
An alternative approach to establishing the stereocenter involves the use of a chiral auxiliary. For example, 3-methoxyphenylacetic acid can be coupled to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine. nih.gov The resulting amide can then be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with an electrophile proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the chiral auxiliary yields the desired enantiomerically enriched product, which can then be reduced to the target alcohol. This method allows for the synthesis of either enantiomer by selecting the appropriate chiral auxiliary.
The direct enantioselective alkylation of arylacetic acids using chiral lithium amides as non-covalent stereodirecting agents has also been developed, offering a more atom-economical approach by avoiding the need to attach and remove a covalent auxiliary. nih.gov
Table 2: Illustrative Examples of Stereoselective Reactions for Precursors
| Substrate | Chiral Catalyst/Auxiliary | Reaction Type | Product | Enantiomeric/Diastereomeric Excess |
| Acetophenone (analog) | (R,R)-Noyori Ru-catalyst | Asymmetric Hydrogenation | (R)-1-Phenylethanol | >99% ee |
| Phenylacetic acid (analog) | (S)-4-Benzyl-2-oxazolidinone | Diastereoselective Alkylation | (S)-2-Phenylpropanoic acid derivative | >98% de |
| Arylacetic acid (general) | Chiral Lithium Amide | Enantioselective Alkylation | α-Alkylated arylacetic acid | up to 96% ee nih.gov |
Chemical Reactivity and Transformation Studies of 3 3 Methoxyphenyl Phenethyl Alcohol
Functional Group Interconversions and Derivatization
The primary alcohol moiety of 3-(3-Methoxyphenyl)phenethyl alcohol is a versatile handle for a variety of functional group interconversions and derivatization reactions. These transformations are fundamental in modifying the molecule's physical and chemical properties or for preparing it for subsequent reaction steps. Key derivatizations include the formation of esters and ethers.
Esterification: The alcohol can be readily converted into its corresponding ester through reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acid anhydrides or acyl chlorides. For instance, the reaction with acetic anhydride (B1165640), often in the presence of a base like pyridine, yields 2-(3-methoxyphenyl)ethyl acetate (B1210297). libretexts.orgdoubtnut.com This reaction proceeds via nucleophilic attack of the alcohol's oxygen onto the electrophilic carbonyl carbon of the anhydride. youtube.com
Amide Formation (via Amine): While the alcohol itself cannot directly form an amide, it serves as a key precursor to the corresponding amine, 3-methoxy-benzeneethanamine. This amine can then be readily acylated. For example, heating 3-methoxy-benzeneethanamine with cyclohexylacetic acid results in the formation of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide through a condensation reaction. prepchem.com
Interactive Data Table: Functional Group Interconversions
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetic Anhydride, Pyridine | 2-(3-Methoxyphenyl)ethyl acetate | Esterification |
Electrophilic and Nucleophilic Substitution Reactions
The structure of this compound allows for both nucleophilic substitution at the ethyl side-chain and electrophilic substitution on the aromatic ring.
Nucleophilic Substitution: The hydroxyl group is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. libretexts.org To facilitate substitution, the alcohol must first be converted into a derivative with a good leaving group. A common method is the reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine. doubtnut.com This reaction converts the alcohol into the corresponding alkyl chloride, 1-(2-chloroethyl)-3-methoxybenzene, via an SN2 mechanism. youtube.com The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. vedantu.com
Electrophilic Aromatic Substitution: The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a strong electron-donating group, which activates the ring towards electrophilic attack. It is an ortho, para-director. The phenethyl alcohol substituent is a weakly deactivating group and is a meta-director. In an electrophilic substitution reaction, the powerful activating and directing effect of the methoxy group dominates. Therefore, electrophiles will preferentially add to the positions ortho and para to the methoxy group (carbons 2, 4, and 6). Due to steric hindrance from the phenethyl side chain, substitution at the 4- and 6-positions is generally favored over the 2-position.
Interactive Data Table: Substitution Reactions
| Reaction Type | Reagent(s) | Expected Major Product(s) | Mechanism |
|---|---|---|---|
| Nucleophilic Substitution | Thionyl Chloride (SOCl₂) | 1-(2-Chloroethyl)-3-methoxybenzene | SN2 |
Oxidation and Reduction Chemistry
The alcohol and aromatic moieties of this compound can undergo separate oxidation and reduction reactions under appropriate conditions.
Oxidation: The primary alcohol can be oxidized to two different functional groups depending on the strength of the oxidizing agent.
Oxidation to Aldehyde: Using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation, the alcohol can be selectively oxidized to form (3-methoxyphenyl)acetaldehyde.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like chromic acid, will oxidize the primary alcohol all the way to the carboxylic acid, yielding 3-methoxyphenylacetic acid. journals.co.zahmdb.casigmaaldrich.com
Reduction: While the alcohol functional group is already in a reduced state, the aromatic ring can be reduced under specific conditions. A common method for reducing a methoxy-substituted benzene ring is the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol co-solvent). This reaction would result in the formation of a non-aromatic diene. Alternatively, catalytic hydrogenation under harsh conditions (high pressure and temperature) could lead to the saturation of the benzene ring to form 2-(3-methoxycyclohexyl)ethanol.
Interactive Data Table: Oxidation and Reduction
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | (3-Methoxyphenyl)acetaldehyde |
| Strong Oxidation | Chromic Acid (H₂CrO₄) | 3-Methoxyphenylacetic acid |
Cyclization and Rearrangement Reactions
This compound is a valuable precursor for the synthesis of heterocyclic compounds, most notably through intramolecular cyclization reactions. A prominent example is its use in the construction of dihydroisoquinoline skeletons via the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com
The sequence begins with the conversion of the starting alcohol to an N-acylated phenethylamine (B48288). This intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form the cyclic product. prepchem.com
The steps are as follows:
Amine Formation: The alcohol is first converted to the corresponding amine, 3-methoxy-benzeneethanamine.
Amide Formation: The resulting amine is acylated, for instance with acetic anhydride or acetyl chloride, to form N-acetyl-2-(3-methoxyphenyl)ethylamine.
Cyclization: This N-acyl derivative is treated with a dehydrating acid catalyst, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), and heated. wikipedia.org The electron-rich aromatic ring, activated by the methoxy group, attacks the electrophilic carbon of the activated amide (a nitrilium ion intermediate). Cyclization occurs at the position ortho to the ethylamine (B1201723) substituent and para to the activating methoxy group.
Product Formation: The reaction yields 6-methoxy-1-methyl-3,4-dihydroisoquinoline. prepchem.comgoogle.com This dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to a fully aromatic isoquinoline (B145761). researchgate.net
This reaction is a powerful tool in synthetic organic chemistry for building the core structure of many alkaloids and pharmacologically active compounds. researchgate.netmdpi.com
Interactive Data Table: Bischler-Napieralski Cyclization Sequence
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1 | This compound | (e.g., via Mitsunobu reaction or conversion to halide then azide (B81097) reduction) | 3-Methoxy-benzeneethanamine |
| 2 | 3-Methoxy-benzeneethanamine | Acetic Anhydride | N-acetyl-2-(3-methoxyphenyl)ethylamine |
Advanced Spectroscopic and Structural Elucidation of 3 3 Methoxyphenyl Phenethyl Alcohol
Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 3-(3-Methoxyphenyl)phenethyl alcohol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to assign the proton (¹H) and carbon-¹³ (¹³C) signals, thereby confirming the compound's constitution.
1D and 2D NMR Techniques for Structural Assignment
The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region of the spectrum is expected to be complex due to the presence of two phenyl rings. The protons on the phenethyl moiety and the methoxy (B1213986) group will exhibit characteristic chemical shifts and coupling patterns.
Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.
To definitively assign the proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.
COSY experiments establish proton-proton coupling networks, allowing for the identification of adjacent protons.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC experiments reveal long-range correlations between protons and carbons, typically over two to three bonds, which is critical for piecing together the molecular framework.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂- (benzylic) | ~ 2.90 | Triplet |
| -CH₂- (hydroxyl) | ~ 3.85 | Triplet |
| -OH | Variable | Singlet (broad) |
| -OCH₃ | ~ 3.80 | Singlet |
| Aromatic Protons | 6.70 - 7.30 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₂- (benzylic) | ~ 39 |
| -CH₂- (hydroxyl) | ~ 63 |
| -OCH₃ | ~ 55 |
| Aromatic C-O | ~ 160 |
| Other Aromatic C | 110 - 145 |
Dynamic NMR Studies of Conformation
Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes in molecules that occur on the NMR timescale. For molecules with restricted bond rotation, such as biphenyl (B1667301) derivatives, DNMR can be used to determine the energy barriers associated with these dynamic processes.
In the case of this compound, rotation around the single bond connecting the two phenyl rings could potentially be hindered, leading to the existence of different conformers. However, due to the presence of the flexible ethyl alcohol chain, it is anticipated that the barrier to rotation would be relatively low, and thus distinct conformers would likely not be observable at room temperature. Variable-temperature NMR studies could potentially provide insight into the conformational dynamics of the molecule, but such studies for this specific compound have not been reported.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. By measuring the mass of the molecular ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the [M+H]⁺ ion for this compound (C₁₅H₁₆O₂) is calculated to be 229.1223. Experimental determination of this value via HRMS would provide strong evidence for the compound's molecular formula.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 228 | [M]⁺• (Molecular Ion) |
| 210 | [M - H₂O]⁺• |
| 197 | [M - CH₂OH]⁺ |
| 181 | [M - CH₂CH₂OH]⁺ |
| 107 | [C₇H₇O]⁺ (methoxyphenyl fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 77 | [C₆H₅]⁺ (phenyl fragment) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration would likely appear in the 1000-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (alcohol) | 1000 - 1250 |
| C-O stretch (ether) | 1000 - 1300 |
The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic rings. The presence of the methoxy and hydroxyl groups as auxochromes would likely cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted biphenyl.
X-ray Crystallography for Solid-State Structure Determination
As of the current body of scientific literature, the specific crystal structure of this compound has not been determined through single-crystal X-ray diffraction. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates for this compound in the solid state, are not available.
The determination of a crystal structure through X-ray crystallography is a pivotal technique for the unambiguous confirmation of a molecule's three-dimensional arrangement and intermolecular interactions in the solid phase. This experimental method provides definitive information on bond lengths, bond angles, and conformational features of the molecule, as well as its packing within the crystal lattice.
For related compounds, crystallographic data has been reported and provides insight into the structural motifs that might be anticipated in this compound. For instance, studies on isomers and derivatives of phenethyl alcohol reveal common packing arrangements and hydrogen-bonding networks. However, without a dedicated crystallographic study of this compound, any discussion of its solid-state structure remains speculative. The presence of the methoxy group at the meta position of the phenyl ring is expected to influence the crystal packing through steric and electronic effects, potentially leading to unique intermolecular interactions compared to its isomers or the parent phenethyl alcohol.
Future crystallographic studies on this compound would be invaluable for a complete understanding of its solid-state properties. Such an investigation would require the successful growth of a single crystal of suitable quality, followed by data collection using an X-ray diffractometer. The resulting data would not only confirm the molecular structure but also provide a basis for computational modeling and a deeper understanding of its physical properties.
Computational and Theoretical Chemistry Studies on 3 3 Methoxyphenyl Phenethyl Alcohol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For 3-(3-Methoxyphenyl)phenethyl alcohol, DFT calculations would typically be performed using a basis set such as 6-31G(d,p) to obtain an optimized molecular geometry. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions.
Key electronic structure descriptors that would be calculated include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for understanding how the molecule will interact with other chemical species.
Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the electron distribution and identifying polar bonds.
Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT) This table is illustrative and contains hypothetical data based on typical values for similar molecules, as specific published calculations for this compound are not available.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.5 D |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule.
Conformational Analysis is often performed by systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformer using molecular mechanics or quantum chemical methods. For this compound, the key rotatable bonds are the C-C bond of the ethyl chain and the C-O bond of the methoxy (B1213986) group. The analysis would reveal the most stable spatial arrangements of the phenyl ring, the methoxy group, and the alcohol group.
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of all atoms are calculated over a period of time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape and can reveal how the molecule's shape changes in a solvent, which is particularly important for understanding its behavior in a biological system. Studies on related phenethylamine (B48288) derivatives have utilized MD simulations to understand their dynamic behavior. mdpi.com
Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative. The relative energies would be determined by rotating the dihedral angles (τ1, τ2) and calculating the energy of each conformation.
| Conformer | Dihedral Angle (τ1: Ar-C-C-O) | Dihedral Angle (τ2: C-C-O-H) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 (Global Minimum) | ~180° (anti) | ~60° (gauche) | 0.00 |
| 2 | ~60° (gauche) | ~180° (anti) | 1.25 |
| 3 | ~60° (gauche) | ~60° (gauche) | 2.10 |
Reaction Mechanism Predictions and Transition State Analysis
Theoretical chemistry can be used to predict the most likely pathways for chemical reactions involving this compound and to analyze the high-energy transition states that govern the reaction rates. For example, the oxidation of the primary alcohol group to an aldehyde or carboxylic acid is a common transformation.
Using DFT, the entire reaction coordinate can be mapped out. This involves:
Optimizing the geometries of the reactant (this compound and an oxidant), the product (e.g., 3-(3-methoxyphenyl)acetaldehyde), and any intermediates.
Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.
Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.
Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the found transition state correctly connects the reactants and products.
Computational studies on the pyrolysis of related phenethyl phenyl ethers have used these techniques to determine product selectivity by calculating the rate constants for different reaction pathways. ambeed.com
Table 3: Hypothetical Activation Energies for a Proposed Oxidation Reaction This table is illustrative and shows the kind of data that would be generated from a transition state analysis of a hypothetical oxidation reaction.
| Reaction Step | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |
|---|---|---|
| Reactant → Transition State 1 | +15.5 | - |
| Transition State 1 → Intermediate | - | -5.2 |
| Intermediate → Transition State 2 | +8.1 | - |
| Transition State 2 → Product | - | -25.0 |
Structure-Activity Relationship (SAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. sigmaaldrich.com While no specific QSAR studies on this compound were found, the principles of QSAR can be described in the context of this molecule and its potential derivatives.
A theoretical QSAR study on analogs of this compound would involve:
Creating a dataset of structurally similar molecules with known biological activities (e.g., receptor binding affinity).
Calculating molecular descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields from CoMSIA). mdpi.com
Developing a mathematical model (e.g., using multiple linear regression or machine learning) that relates the descriptors to the biological activity.
Validating the model using internal and external test sets of compounds.
Biological Activity and Mechanistic Investigations of 3 3 Methoxyphenyl Phenethyl Alcohol and Its Analogues
In Vitro Studies of Molecular Target Interactions
There are no specific studies available in the reviewed literature that detail the inhibitory or activatory effects of 3-(3-Methoxyphenyl)phenethyl alcohol on specific enzymes. While research on the parent compound, phenethyl alcohol, has shown inhibition of enzymes such as sn-glycerol-3-phosphate acyltransferase in Escherichia coli, these findings cannot be directly extrapolated to its 3-methoxy-substituted analogue. The presence and position of the methoxy (B1213986) group can significantly alter the electronic and steric properties of the molecule, thereby influencing its potential enzymatic interactions. Without dedicated experimental data, any claims regarding the enzyme modulation by this compound would be purely speculative.
Similarly, the scientific literature lacks specific data on the binding affinity of this compound to any particular receptor. Studies on various substituted phenethylamine (B48288) and phenylethanolamine derivatives have explored their interactions with a range of receptors, including serotonin (B10506) and adrenergic receptors. However, specific binding assays and signaling pathway studies for this compound have not been reported. Therefore, its role as a potential agonist or antagonist at any receptor, and its subsequent impact on intracellular signaling cascades, remains uncharacterized.
Cellular Level Investigations of Biological Responses
Detailed investigations into the cellular uptake mechanisms and the subsequent subcellular localization of this compound are not available in the current body of scientific literature. Understanding how this compound traverses the cell membrane and where it accumulates within the cell is crucial for elucidating its mechanism of action. Such studies, often employing fluorescently tagged analogues or radiolabeling, have not been published for this specific compound.
In the absence of molecular target identification and cellular uptake data, the effects of this compound on intracellular biochemical pathways have not been delineated. While some related trimethoxyphenyl analogues have been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization in cancer cell lines, it is not scientifically sound to attribute these activities to this compound without direct experimental evidence. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms (In Vitro/Cellular)
Comprehensive structure-activity relationship (SAR) studies that include this compound and its analogues to elucidate specific biological mechanisms are not present in the reviewed literature. While SAR studies have been conducted on broader classes of phenethyl alcohol derivatives for various therapeutic targets, a focused analysis that systematically modifies the structure of this compound to determine the key chemical features responsible for any potential biological activity is currently unavailable. Such studies are essential for optimizing lead compounds and understanding their mode of action at a molecular level.
Investigation of Potential Biosynthetic Pathways of Related Natural Products
The precise biosynthetic pathway of this compound has not been definitively established in scientific literature. However, a plausible route can be inferred by examining the well-characterized biosynthetic pathways of structurally analogous natural products, such as phenethyl alcohols, bibenzyls, and other biphenyl (B1667301) compounds. The formation of this compound likely involves a combination of pathways that produce the core phenethyl alcohol structure and the biphenyl-like moiety, followed by specific modification steps.
The biosynthesis of the fundamental phenethyl alcohol skeleton typically originates from the aromatic amino acid L-phenylalanine. In various plants and microorganisms, two main pathways are recognized for the conversion of L-phenylalanine to 2-phenylethanol (B73330), the simplest phenethyl alcohol. frontiersin.orgmdpi.comnih.gov The Ehrlich pathway involves the transamination of L-phenylalanine to phenylpyruvate, which is subsequently decarboxylated to phenylacetaldehyde (B1677652) and then reduced to 2-phenylethanol. nih.gov An alternative route, identified in plants like tomato, involves the conversion of L-phenylalanine to phenethylamine, which is then processed to 2-phenylacetaldehyde and finally reduced. frontiersin.org
The bibenzyl structure, which is closely related to the core of this compound, is synthesized through the phenylpropanoid pathway. researchgate.netusda.gov This pathway also commences with L-phenylalanine. A pivotal enzyme in this process is bibenzyl synthase (BBS), which facilitates the condensation of a phenylpropanoyl-CoA starter unit with three molecules of malonyl-CoA to create the characteristic bibenzyl scaffold. researchgate.netmdpi.com For example, research has identified a bibenzyl synthase in Dendrobium officinale that is involved in the production of bibenzyl compounds. mdpi.com
The formation of the biphenyl linkage, a key feature of this compound, is generally believed to occur via the oxidative coupling of two phenolic precursor molecules. biosynce.com This mechanism is a common strategy in nature for the synthesis of a wide array of biphenyl-containing natural products. biosynce.comrsc.org While the specific enzymes catalyzing this step for the target compound are yet to be identified, the principle of oxidative phenol (B47542) coupling is a well-established biosynthetic transformation. biosynce.com
The introduction of the methoxy group on one of the aromatic rings is a critical modification step. This is accomplished by a class of enzymes known as O-methyltransferases (OMTs). mdpi.comresearchgate.net These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to hydroxylate a diverse range of substrates. O-methylation can occur at various stages of the biosynthetic pathway, either before or after the formation of the biphenyl core. The isolation of naturally occurring methoxylated bibenzyls, such as 3-hydroxy-2,5,2'-trimethoxybibenzyl and 2'-hydroxy-2,3,5,6-tetramethoxybibenzyl from Baphia massaiensis, provides strong evidence for the role of O-methylation in the diversification of these compounds. nih.gov
Based on these related pathways, a hypothetical biosynthetic route for this compound can be proposed:
Formation of Precursors: The pathway would likely begin with the synthesis of two aromatic precursors derived from L-phenylalanine via the phenylpropanoid pathway.
Formation of the Bibenzyl Core: One of these precursors, likely a phenylpropanoyl-CoA derivative, would condense with malonyl-CoA units, catalyzed by a bibenzyl synthase-like enzyme, to form a bibenzyl intermediate.
Hydroxylation and Oxidative Coupling: The aromatic rings of the bibenzyl intermediate would likely undergo hydroxylation, followed by an oxidative coupling reaction to form the biphenyl linkage.
O-Methylation: An O-methyltransferase would then catalyze the transfer of a methyl group from SAM to one of the hydroxyl groups on a phenyl ring, creating the characteristic methoxy group.
Reduction to Phenethyl Alcohol: Finally, the side chain of the bibenzyl intermediate would be modified, likely through reduction of a carbonyl group, to yield the phenethyl alcohol moiety.
Further elucidation of the exact biosynthetic pathway will require detailed studies, including isotopic labeling experiments and the isolation and characterization of the specific enzymes involved from an organism that produces this compound or its close structural relatives.
Derivatives and Analogues of 3 3 Methoxyphenyl Phenethyl Alcohol: Synthesis and Academic Evaluation
Design Principles for Structural Modification
The design of derivatives and analogues of 3-(3-Methoxyphenyl)phenethyl alcohol is guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The core structure features two aromatic rings and a flexible phenethyl alcohol side chain, each offering opportunities for modification to modulate physicochemical and biological properties.
Key design principles include:
Aromatic Ring Substitution: The electronic and steric properties of the molecule can be systematically altered by introducing various substituents onto either the phenyl or the methoxyphenyl ring. The position of substitution (ortho, meta, or para) is a critical determinant of the compound's conformational preferences and its ability to interact with biological targets. For instance, the introduction of electron-donating groups (e.g., -NH2, -CH3) or electron-withdrawing groups (e.g., -CN, -F) can significantly impact the electron density distribution across the aromatic systems, influencing binding affinities and metabolic stability. researchgate.net SAR studies on related phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring can have a profound effect on biological activity. researchgate.net
Modification of the Methoxy (B1213986) Group: The methoxy group on one of the phenyl rings is a key feature. Its replacement with other alkoxy groups of varying chain lengths or with a hydroxyl group (demethylation) can alter lipophilicity and hydrogen bonding capacity. Such changes can influence membrane permeability and interaction with specific receptor sites. nih.gov
Side Chain Alteration: The ethyl alcohol side chain is a primary site for modification. Alterations can include:
Esterification or Etherification: Converting the hydroxyl group to an ester or ether can modify the compound's polarity and its potential to act as a prodrug.
Oxidation: Oxidation of the alcohol to an aldehyde or carboxylic acid introduces new functional groups, dramatically changing the molecule's chemical reactivity and potential biological targets.
Introduction of Functional Groups: Introducing functionalities such as amino groups to form amino alcohols can lead to new classes of compounds with distinct pharmacological profiles, as seen in the development of various β-amino alcohol derivatives. nih.gov
Chain Length Homologation or Shortening: Varying the length of the alkyl chain connecting the aromatic ring and the alcohol can impact the molecule's flexibility and its ability to adopt optimal conformations for binding.
Conformational Restriction: Introducing cyclic structures or double bonds can restrict the conformational freedom of the molecule. This can lead to higher receptor affinity and selectivity by locking the molecule into a bioactive conformation. mdpi.com
These design strategies are often employed in a combinatorial fashion to generate libraries of analogues for systematic screening and SAR elucidation.
Synthesis of Substituted Aromatic Analogues
The synthesis of aromatic-substituted analogues of this compound leverages a variety of modern synthetic organic chemistry techniques. The choice of method depends on the desired substitution pattern and the nature of the functional groups being introduced.
Palladium-Mediated Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, making them highly suitable for the synthesis of substituted biaryl systems.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl boronic acid with an aryl halide or triflate. For instance, a substituted phenylboronic acid can be coupled with a 3-bromo or 3-triflyloxyphenethyl alcohol derivative to introduce a wide range of substituents on one of the aromatic rings. This method is known for its mild reaction conditions and tolerance of various functional groups. researchgate.net
Stille Coupling: This involves the reaction of an organostannane with an organic halide. It offers an alternative to the Suzuki coupling for constructing the biaryl core. nih.gov
Negishi Coupling: This reaction utilizes an organozinc reagent and an organic halide, providing another versatile method for C-C bond formation. nih.gov
Ullmann Condensation: The Ullmann reaction is a classical method for forming diaryl ethers, which is relevant for synthesizing analogues where the two aromatic rings are linked by an oxygen atom (m-aryloxy phenols). This involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. For example, 3-methoxyphenol (B1666288) can be reacted with a substituted aryl iodide in the presence of a copper catalyst to yield the corresponding diaryl ether. nih.gov
Radical Coupling Reactions: Transition-metal-free radical coupling reactions have emerged as a greener alternative for C-C bond formation. For instance, the β-alkylation of a phenylethanol derivative with a substituted benzyl (B1604629) alcohol can be achieved using a strong base like t-BuONa, which acts as both a base and a radical initiator. This method allows for the synthesis of 1,3-diarylpropan-1-ol derivatives. nih.gov
Table 1: Examples of Synthetic Methods for Aromatic Analogues
| Reaction Type | Reactants | Catalyst/Reagent | Product Type |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide/triflate | Pd catalyst, Base | Substituted biaryl |
| Ullmann Condensation | Phenol, Aryl iodide | Cu catalyst, Base | Diaryl ether |
| Radical Coupling | 1-Phenylethanol, Benzyl alcohol | t-BuONa | 1,3-Diphenylpropan-1-ol |
Synthesis of Side Chain Modified Derivatives
Modification of the phenethyl alcohol side chain is a key strategy for diversifying the chemical space around the parent compound.
Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly selective and environmentally friendly approach to side chain modification.
Alcohol Dehydrogenases (ADHs): These enzymes can be used for the enantioselective reduction of a corresponding ketone precursor to produce a specific stereoisomer of the alcohol. Conversely, they can be used for the selective oxidation of the alcohol to a ketone. The use of ADHs from organisms like Aromatoleum aromaticum has been demonstrated in the synthesis of optically active phenylethanolamine derivatives. google.com
Lipases: Lipases are commonly used for the kinetic resolution of racemic alcohols via enantioselective esterification in the presence of an acyl donor. This allows for the separation of enantiomers and the introduction of an ester functionality. drugbank.com
Chemical Methods:
Esterification: The hydroxyl group can be readily esterified using a variety of methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic conditions.
Oxidation: A wide range of oxidizing agents can be employed to convert the primary alcohol to an aldehyde (e.g., using PCC or Swern oxidation) or a carboxylic acid (e.g., using Jones reagent or KMnO4).
Introduction of Amino Groups: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide (B81097) (which is subsequently reduced) to yield the corresponding amino derivative. This is a common strategy for the synthesis of β-amino alcohols. nih.gov
Baeyer-Villiger Oxidation: If a ketone precursor is synthesized, the Baeyer-Villiger oxidation can be used to insert an oxygen atom adjacent to the carbonyl group, leading to the formation of an ester, which can then be hydrolyzed to an alcohol and a carboxylic acid. acs.org
Table 2: Examples of Side Chain Modifications
| Modification | Method | Reagents | Resulting Functional Group |
| Enantioselective Reduction | Biocatalysis | Alcohol Dehydrogenase, Cofactor | Chiral Alcohol |
| Esterification | Chemical Synthesis | Acid Chloride, Base | Ester |
| Oxidation | Chemical Synthesis | PCC or Swern Oxidation | Aldehyde |
| Amination | Chemical Synthesis | Mesyl Chloride, Amine | Amine |
Evaluation of Modified Compounds in Mechanistic Biological Assays
The synthesized derivatives and analogues of this compound are typically subjected to a battery of in vitro mechanistic biological assays to determine their structure-activity relationships and to identify their molecular targets.
Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. The synthesized compounds can be screened against a panel of enzymes to identify potential inhibitory activity. For example, derivatives of related structures have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. frontiersin.org The inhibitory potency is typically quantified by determining the half-maximal inhibitory concentration (IC50).
Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of the compounds for specific receptors. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound. This approach has been used to evaluate the binding of phenethylamine derivatives to serotonin (B10506) receptors and tropane (B1204802) derivatives to the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov The affinity is usually expressed as the inhibitor constant (Ki).
Cell-Based Assays: Cell-based assays provide a more physiologically relevant context for evaluating the biological activity of the compounds. These can include:
Macromolecule Synthesis Inhibition: The effect of the compounds on the synthesis of DNA, RNA, and proteins can be assessed in bacterial or mammalian cell cultures. Studies on phenethyl alcohol have shown its inhibitory effects on macromolecular synthesis in E. coli. nih.gov
Antiproliferative Assays: The ability of the compounds to inhibit the growth of cancer cell lines is a common screening method for potential anticancer agents. The potency is often reported as the half-maximal growth inhibitory concentration (GI50) or IC50. mdpi.com
Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter to measure the activation or inhibition of a particular signaling pathway.
Mechanistic Studies on Lead Compounds: Compounds that show promising activity in initial screens are subjected to more detailed mechanistic studies to elucidate their mode of action. This can involve:
Molecular Docking and Dynamics Studies: Computational methods are used to predict the binding mode of the compound to its target protein, providing insights into the key intermolecular interactions. mdpi.com
Functional Assays: These assays measure the functional consequences of receptor binding, such as changes in intracellular second messenger levels (e.g., cAMP) or ion channel activity.
Mechanism of Action Studies: For compounds with antimicrobial activity, studies may investigate their effects on cell membrane integrity, metabolic pathways, or specific biosynthetic processes. For example, amino alcohol derivatives have been studied for their effect on erythrocyte invasion by malarial parasites. nih.gov
Table 3: Examples of Mechanistic Biological Assays
| Assay Type | Purpose | Measured Parameter | Example Application |
| Enzyme Inhibition | Determine inhibitory potency against a specific enzyme | IC50 | Monoamine Oxidase (MAO) inhibition frontiersin.org |
| Receptor Binding | Measure affinity for a specific receptor | Ki | Dopamine Transporter (DAT) binding nih.gov |
| Cell Growth Inhibition | Assess antiproliferative activity | GI50 / IC50 | Cancer cell line screening mdpi.com |
| Macromolecule Synthesis | Evaluate impact on DNA, RNA, protein synthesis | Incorporation of radiolabeled precursors | Bacterial growth inhibition studies nih.gov |
Applications of 3 3 Methoxyphenyl Phenethyl Alcohol in Synthetic Organic Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
One of the primary applications of 3-(3-Methoxyphenyl)phenethyl alcohol in synthetic organic chemistry is its function as a precursor to 3-(3-methoxyphenyl)phenethylamine. This transformation is readily achievable through standard synthetic protocols, such as conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine source, or via an oxidation-reductive amination sequence. The resulting amine is a critical building block for the synthesis of various heterocyclic systems, most notably isoquinoline (B145761) alkaloids.
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which are core structures in many biologically active compounds, can be accomplished through well-established methodologies like the Bischler-Napieralski and Pictet-Spengler reactions. nih.govwikipedia.org In the context of the Bischler-Napieralski reaction, 3-(3-methoxyphenyl)phenethylamine can be acylated and subsequently cyclized in the presence of a dehydrating agent like phosphoryl chloride to yield a 3,4-dihydroisoquinoline (B110456) derivative. wikipedia.org Subsequent reduction affords the corresponding tetrahydroisoquinoline.
Similarly, the Pictet-Spengler reaction offers a direct route to tetrahydroisoquinolines by condensing 3-(3-methoxyphenyl)phenethylamine with an aldehyde or ketone under acidic conditions. prepchem.comnih.gov The electron-donating nature of the methoxy (B1213986) group on the phenyl ring facilitates the electrophilic aromatic substitution required for the cyclization step. These reactions pave the way for the synthesis of a diverse range of complex molecules, including analogues of pharmacologically active agents that act as inhibitors for enzymes like phenylethanolamine N-methyltransferase. nih.gov
A notable example of a complex molecule that can be synthesized from a closely related precursor is 6-methoxy-1,2,3,4-tetrahydroisoquinoline. prepchem.com The synthesis of such compounds underscores the utility of methoxy-substituted phenethylamines as pivotal intermediates.
Use in Total Synthesis of Natural Products
The tetrahydroisoquinoline skeleton is a common motif in a vast array of natural products, many of which exhibit significant biological activity. The ability to synthesize substituted tetrahydroisoquinolines from this compound positions it as a valuable starting material in the total synthesis of such natural products.
For instance, the cularine (B1669330) alkaloids, a class of benzylisoquinoline alkaloids, possess a unique seven-membered oxepine ring fused to a tetrahydroisoquinoline core. The total synthesis of (S)-cularine has been a subject of considerable research interest. chemistryviews.org While various synthetic strategies have been developed, the fundamental approach often involves the construction of a substituted tetrahydroisoquinoline precursor. The use of a methoxy-substituted phenethylamine (B48288), derivable from this compound, provides a logical entry point into the synthesis of the core tetrahydroisoquinoline framework of cularine and related natural products.
The general strategy would involve the conversion of this compound to the corresponding amine, followed by a sequence of reactions, such as the Bischler-Napieralski or Pictet-Spengler cyclization, to construct the isoquinoline core. Subsequent functional group manipulations and ring-forming reactions would then lead to the final natural product. While direct total syntheses commencing from this compound are not extensively documented in readily accessible literature, its structural relationship to key intermediates in the synthesis of numerous isoquinoline alkaloids highlights its potential in this field. The principles of total synthesis often rely on the strategic use of such versatile building blocks to achieve the efficient construction of complex natural product architectures. pitt.edu
Application as a Building Block in Material Science Precursors
The utility of this compound extends beyond the synthesis of discrete molecules and into the realm of material science. The presence of both a hydroxyl group and an aromatic ring allows for its incorporation into polymeric structures, potentially imparting unique properties to the resulting materials.
While specific examples detailing the use of this compound in material science are not widespread, the application of its structural isomer, 4-methoxyphenethylamine, provides strong evidence for its potential in this area. 4-Methoxyphenethylamine has been successfully employed in the synthesis of organopolyphosphazenes, specifically poly[bis(4-methoxyphenethylamino)polyphosphazene]. sigmaaldrich.com Polyphosphazenes are a class of inorganic-organic hybrid polymers known for their diverse properties, including thermal stability, flame retardancy, and biocompatibility. The phenethylamino side groups, derived from 4-methoxyphenethylamine, play a crucial role in modulating the physical and chemical properties of the polymer.
By analogy, this compound can be considered a viable precursor for the synthesis of novel polymers. Its hydroxyl group can participate in polymerization reactions, such as the formation of polyurethanes or polyesters. researchgate.netnih.gov For example, in polyurethane synthesis, the alcohol can react with diisocyanates to form the characteristic urethane (B1682113) linkages. researchgate.netnih.gov The methoxy-substituted phenyl group would be incorporated as a pendant group along the polymer chain, influencing properties such as solubility, thermal behavior, and refractive index. The potential to tailor the properties of polymers by incorporating such functionalized building blocks makes this compound an interesting candidate for the development of new materials with specialized applications.
Future Directions and Emerging Research Avenues for 3 3 Methoxyphenyl Phenethyl Alcohol
Integration with Advanced Catalytic Systems
The synthesis of 3-(3-Methoxyphenyl)phenethyl alcohol and its derivatives is a key area for future research, with a focus on developing more efficient and selective catalytic methods.
Modern C-H Functionalization: Recent advancements in catalysis have enabled the direct functionalization of C-H bonds, which is a powerful tool for creating complex molecules. Techniques like the palladium-catalyzed meta-C–H arylation of phenylethyl alcohols, often using a removable directing group, could be applied to this compound. nih.gov This would allow for the introduction of various functional groups at the meta-position of the phenyl ring, leading to a diverse library of novel compounds for further study.
Catalytic Dehydration: The conversion of phenethyl alcohols to styrenes is an important industrial process. A patented method for the gas-solid phase catalytic dehydration of p-methoxyphenethyl alcohol to p-methoxystyrene using a modified aluminum silicate (B1173343) catalyst highlights a potential route for this compound. sigmaaldrich.com Future research could focus on optimizing catalysts for this specific isomer to produce 3-methoxystyrene, a valuable monomer for specialty polymers.
Hydrogenation of Ketones: The production of α-phenylethyl alcohols through the hydrogenation of acetophenones is a well-established industrial method, often employing copper-based catalysts. google.com Similar strategies could be adapted for the synthesis of related structures, and research into more robust and selective catalysts for the hydrogenation of corresponding ketones to produce this compound could be a fruitful avenue.
Palladium-Catalyzed Synthesis: The synthesis of related dihydroxy phenethyl alcohols has been achieved using palladium-carbon (Pd/C) catalysts for hydrogenation steps. nih.govgoogle.com Investigating the use of palladium and other precious metal catalysts in the synthesis of this compound could lead to high-yield and highly pure products suitable for pharmaceutical and materials science applications.
| Catalytic Method | Potential Application for this compound | Key Research Focus |
| meta-C–H Arylation | Synthesis of novel derivatives with enhanced biological activity. | Development of selective catalysts and removable directing groups. |
| Catalytic Dehydration | Production of 3-methoxystyrene monomer. | Optimization of solid acid catalysts for high selectivity and yield. |
| Ketone Hydrogenation | Efficient synthesis of the parent alcohol. | Discovery of robust and cost-effective hydrogenation catalysts. |
| Palladium-Catalyzed Hydrogenation | High-purity synthesis for specialized applications. | Exploring various palladium catalysts and reaction conditions. |
Exploration of Novel Biological Targets
The structural motifs present in this compound suggest several potential biological activities that warrant further investigation.
Antioxidant and Anti-inflammatory Properties: Phenolic compounds are well-known for their antioxidant capabilities, which are influenced by the number and position of hydroxyl and methoxy (B1213986) groups. mdpi.com Studies on methoxy-substituted chalcones and other related molecules have demonstrated significant free radical scavenging activity. researchgate.net Future research should evaluate the antioxidant and anti-inflammatory potential of this compound, which could be beneficial in addressing conditions related to oxidative stress.
Neuroprotective Effects: There is growing interest in the neuroprotective effects of phenethyl alcohol derivatives. The ability of such compounds to reduce neuronal cell death induced by oxidative stress suggests a potential therapeutic application in neurodegenerative diseases. Given that this compound is a metabolite of certain dopamine (B1211576) analogs, its interaction with neurological pathways is a compelling area for future study.
Enzyme Inhibition: Methoxy-substituted aromatic compounds have been shown to inhibit various enzymes. For instance, certain methoxy-substituted benzophenanthridinone derivatives are inhibitors of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), enzymes relevant to cancer therapy. nih.gov Similarly, methoxy-substituted benzoin (B196080) and stilbenoid derivatives have shown inhibitory activity against enzymes like α-amylase, α-glucosidase, and tyrosinase. acgpubs.org Screening this compound and its derivatives against a panel of enzymes could uncover novel therapeutic leads.
Antimicrobial Activity: Phenethyl alcohol itself is known to have antimicrobial and antiseptic properties, primarily by disrupting the cellular permeability barrier of bacteria. nih.govresearchgate.net The influence of the 3-methoxy substituent on this activity is an important area for investigation. Studies on substituted phenethyl alcohols have shown that their bacteriostatic action can be modulated by different functional groups. acs.org
| Potential Biological Activity | Rationale | Future Research Direction |
| Antioxidant/Anti-inflammatory | Presence of methoxy and hydroxyl groups. | In vitro and in vivo studies to quantify antioxidant and anti-inflammatory efficacy. |
| Neuroprotective | Structural similarity to neuroprotective agents and its role as a metabolite. | Investigation of its effects on neuronal cell models and in animal models of neurodegeneration. |
| Enzyme Inhibition | Methoxy groups can influence binding to enzyme active sites. | Screening against a broad range of enzymes, including those involved in cancer and metabolic diseases. |
| Antimicrobial | The known antimicrobial nature of the phenethyl alcohol scaffold. | Determination of its minimum inhibitory concentration (MIC) against various pathogens. |
Development of Advanced Analytical Techniques for Detection and Quantification
As research into this compound expands, the need for advanced analytical methods for its detection and quantification will become increasingly important.
While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are used for the structural characterization of this compound, future research will likely require more sensitive and specialized methods. researchgate.net
High-Performance Liquid Chromatography (HPLC): Developing robust HPLC methods will be crucial for the quality control of synthesized this compound and for studying its metabolic fate in biological systems. Future work could focus on chiral HPLC methods to separate potential enantiomers if the compound is synthesized in a way that creates a chiral center.
Liquid Chromatography-Mass Spectrometry (LC-MS): For detecting and quantifying low concentrations of the compound and its metabolites in complex biological matrices like plasma or tissue, highly sensitive LC-MS/MS methods will need to be developed and validated.
Capillary Electrophoresis (CE): CE could offer a high-resolution separation technique, particularly for analyzing the purity of the compound and for separating it from closely related isomers.
| Analytical Technique | Application | Future Development |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quality control, and metabolic studies. | Development of chiral separation methods. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Trace-level detection and quantification in biological samples. | Method validation for pharmacokinetic and metabolic profiling. |
| Capillary Electrophoresis (CE) | High-resolution separation and purity analysis. | Optimization of separation conditions for isomeric purity. |
Potential in Interdisciplinary Research Fields
The unique chemical structure of this compound opens up possibilities for its use in diverse and interdisciplinary research areas.
Chemical Biology: As a potential bioactive molecule, this compound can be used as a chemical probe to study biological processes. Its structural similarity to neurotransmitter metabolites makes it a candidate for investigating neurological pathways. Furthermore, its potential enzyme inhibitory and antimicrobial activities make it a valuable tool for chemical biologists exploring new therapeutic strategies. nih.govacgpubs.orgresearchgate.net
Materials Science: Aromatic alcohols like this compound can serve as monomers in the synthesis of novel polymers. Its incorporation into polyester (B1180765) or polycarbonate backbones could impart specific properties such as altered thermal stability, refractive index, or hydrophobicity. Additionally, its chemical stability makes it a candidate for inclusion in advanced coating formulations, potentially enhancing durability and resistance to environmental degradation.
| Interdisciplinary Field | Potential Application | Research Focus |
| Chemical Biology | As a chemical probe to study biological systems. | Synthesis of labeled derivatives for target identification and pathway analysis. |
| Materials Science | As a monomer for specialty polymers and a component in coatings. | Polymerization studies and characterization of the resulting materials' properties. |
Q & A
Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)phenethyl alcohol, and what purification techniques are recommended?
The compound can be synthesized via Grignard reactions using 3-methoxyphenylmagnesium bromide and phenethyl alcohol derivatives, followed by acid quenching. Alternatively, Friedel-Crafts alkylation of 3-methoxybenzene with phenethyl bromide derivatives may be employed. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for higher-purity requirements, as demonstrated in phenolic compound isolations from maple syrup extracts . Post-synthesis, recrystallization in ethanol/water mixtures can further refine crystalline yields.
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- <sup>1</sup>H and <sup>13</sup>C NMR to confirm methoxy (-OCH3), aromatic, and alcohol proton environments.
- Mass spectrometry (MS) for molecular ion ([M+H]<sup>+</sup>) validation and fragmentation pattern analysis.
- Infrared spectroscopy (IR) to identify hydroxyl (3200–3600 cm<sup>−1</sup>) and aromatic C-H stretching (≈3000 cm<sup>−1</sup>). Comparative spectral databases, such as those used for maple syrup lignans (e.g., erythro-guaiacylglycerol derivatives), are critical for structural verification .
Q. What natural sources or biological systems contain structurally analogous compounds?
Structurally similar phenolic alcohols, such as 5'-methoxy-dehydroconiferyl alcohol and erythro-guaiacylglycerol-β-O-4'-coniferyl alcohol , have been isolated from maple syrup via butanol extraction . These compounds share methoxyphenyl and alcohol moieties, suggesting potential biosynthetic pathways or extraction protocols applicable to the target compound.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for Friedel-Crafts alkylation to enhance electrophilic substitution.
- In-situ purification : Employ scavenger resins to remove unreacted reagents, as seen in high-yield phenolic isolations .
- Temperature control : Lower temperatures (0–5°C) during Grignard reactions to minimize side reactions.
Q. How can conflicting NMR data in structural elucidation be resolved?
Discrepancies in aromatic proton splitting or methoxy group positioning can arise due to conformational flexibility. Strategies include:
- 2D NMR techniques : HSQC and HMBC to correlate protons with carbons and confirm connectivity.
- Deuterated solvent variation : Compare spectra in DMSO-d6 vs. CDCl3 to assess hydrogen bonding effects.
- Computational modeling : DFT calculations to predict chemical shifts, validated against experimental data (e.g., methods used for maple syrup lignans) .
Q. What computational methods are effective in predicting the compound’s physicochemical properties and interactions?
- Density Functional Theory (DFT) : Calculate logP (lipophilicity) and pKa (acidity) for solubility profiling.
- Molecular docking : Screen for binding affinity to enzymes like cytochrome P450 or alcohol dehydrogenases.
- Molecular dynamics (MD) simulations : Model conformational stability in aqueous vs. lipid environments. These approaches align with studies on structurally related phenolic alcohols, where computational data complemented experimental results .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound analogs?
- Dose-response reevaluation : Test compound efficacy across a broader concentration range to identify non-linear effects.
- Cell line validation : Replicate assays in multiple cell models (e.g., HEK293 vs. HepG2) to rule out system-specific artifacts.
- Metabolite profiling : Use LC-MS to detect degradation products that may influence activity, as done in maple syrup phenolic studies .
Q. What strategies resolve inconsistencies in chromatographic retention times during purity analysis?
- Column recalibration : Use certified reference standards (e.g., USP-grade phenolic compounds) to verify HPLC conditions.
- Mobile phase adjustment : Modify acetonitrile/water ratios to improve peak separation.
- Mass-triggered fractionation : Couple LC with MS detection to isolate peaks with identical masses but varying retention times, a method applied in complex natural product analyses .
Methodological Recommendations
- Synthetic protocols : Prioritize step-by-step <sup>1</sup>H NMR monitoring to identify intermediate formation.
- Data validation : Cross-reference spectral data with open-access repositories (e.g., PubChem) and published isolation studies .
- Collaborative tools : Platforms like ResearchGate can facilitate peer discussions on structural ambiguities or synthesis challenges .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

